molecular formula C16H19N3O B221907 2-amino-N-cyclohexylquinoline-3-carboxamide

2-amino-N-cyclohexylquinoline-3-carboxamide

Cat. No. B221907
M. Wt: 269.34 g/mol
InChI Key: DNFFYUQFOXTDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-cyclohexylquinoline-3-carboxamide, also known as ACQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its potential therapeutic properties.

Scientific Research Applications

2-amino-N-cyclohexylquinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. This compound has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-amino-N-cyclohexylquinoline-3-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. This compound has also been shown to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-amino-N-cyclohexylquinoline-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. This compound has also been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-amino-N-cyclohexylquinoline-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects. Furthermore, the potential use of this compound in treating other diseases, such as autoimmune disorders and infectious diseases, warrants further investigation.

Synthesis Methods

The synthesis method of 2-amino-N-cyclohexylquinoline-3-carboxamide involves the reaction of cyclohexylamine with 2-chloroquinoline-3-carboxylic acid. The resulting product is then treated with ammonia to obtain this compound. This method has been optimized to produce high yields of pure this compound.

properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-amino-N-cyclohexylquinoline-3-carboxamide

InChI

InChI=1S/C16H19N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H2,17,19)(H,18,20)

InChI Key

DNFFYUQFOXTDRT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N

Origin of Product

United States

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